molecular formula C18H21N3O5S B3992330 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine

1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine

Cat. No.: B3992330
M. Wt: 391.4 g/mol
InChI Key: QRGUJVQKOVZHLY-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine is a sulfonamide-piperazine hybrid compound featuring a benzylsulfonyl group at the 1-position and a 3-methoxy-4-nitrophenyl moiety at the 4-position of the piperazine ring. This compound is synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a substituted piperazine precursor, as demonstrated in analogous sulfonamide-piperazine syntheses (e.g., trimetazidine-sulfonamide hybrids) . Its structural features suggest applications in central nervous system (CNS) disorders, ischemia, or antimicrobial therapies, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

1-benzylsulfonyl-4-(3-methoxy-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-18-13-16(7-8-17(18)21(22)23)19-9-11-20(12-10-19)27(24,25)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUJVQKOVZHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Sulfonylation: Attachment of the benzylsulfonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its piperazine core.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological findings for 1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine and related compounds:

Compound Name Sulfonyl Group Aryl Substituent Biological Activity Key Findings
Target Compound Benzylsulfonyl 3-Methoxy-4-nitrophenyl Potential CNS/ischemia Nitro group enhances receptor affinity; methoxy improves solubility
1-(Benzylsulfonyl)-4-(2,3,4-TMBP)* Benzylsulfonyl 2,3,4-Trimethoxybenzyl Ischemia/infection Trimethoxy groups increase solubility but may reduce membrane permeability
1-(Trifluoromethylsulfonyl)-4-(TFP)** Trifluoromethylsulfonyl 2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl Acaricidal Strong electron-withdrawing trifluoromethylsulfonyl boosts potency
1-(Methylsulfonyl)-4-(2-methyl-4-MeSO₂-6-NO₂Ph) Methylsulfonyl 2-Methyl-4-(methylsulfonyl)-6-nitro Not explicitly reported Nitro and methylsulfonyl may synergize for reactivity or binding
1-(Naphthylsulfonyl)-4-(4-NO₂-3-PipPh)* Naphthylsulfonyl 4-Nitro-3-piperidinylphenyl Antiparasitic (Trypanosoma cruzi) Bulky naphthylsulfonyl improves target selectivity

TMBP = Trimethoxybenzylpiperazine; TFP = Trifluorophenyl; PipPh = Piperidinylphenyl

Impact of Sulfonyl Groups on Activity

  • Benzylsulfonyl (Target Compound) : Balances lipophilicity and steric bulk, facilitating membrane penetration while maintaining receptor engagement. Comparable to phenylsulfonyl derivatives (e.g., 1-(phenylsulfonyl)-4-TMBP), which showed moderate activity in ischemia models .
  • Methylsulfonyl () : Smaller and more polar than benzylsulfonyl, likely favoring solubility over target affinity.

Role of Aryl Substituents

  • 3-Methoxy-4-Nitrophenyl (Target Compound) : The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions with receptors, while the methoxy group provides moderate solubility. This combination is distinct from 2,3,4-trimethoxybenzyl (), which prioritizes solubility over target specificity .

Key Research Findings and Implications

Electron-Withdrawing Groups : Nitro and sulfonyl groups synergize to enhance receptor binding in piperazine derivatives, as seen in both the target compound and antiparasitic agents .

Steric Effects : Bulky substituents (e.g., naphthylsulfonyl in ) improve selectivity but may limit bioavailability .

Metabolic Stability : The 3-methoxy group in the target compound may mitigate oxidative metabolism compared to purely nitro-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine
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1-(benzylsulfonyl)-4-(3-methoxy-4-nitrophenyl)piperazine

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